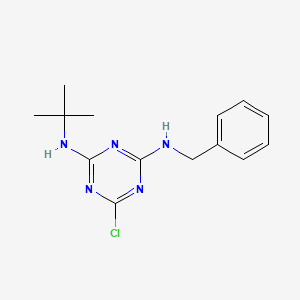

N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN5/c1-14(2,3)20-13-18-11(15)17-12(19-13)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSWOHQRNTZAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)NCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324631 | |

| Record name | 4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666202 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

177962-28-6 | |

| Record name | 4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Properties

The compound features a 1,3,5-triazine core substituted at positions 2, 4, and 6 with benzylamine, tert-butylamine, and chlorine, respectively (C₁₄H₁₈ClN₅, MW 291.78 g/mol). Its SMILES notation (CC(C)(C)Nc1nc(nc(n1)Cl)NCc2ccccc2) and InChIKey (FGSWOHQRNTZAFG-UHFFFAOYSA-N) confirm the substitution pattern. The chlorine at position 6 confers reactivity for further functionalization, while the bulky tert-butyl and benzyl groups influence steric and electronic properties.

Synthetic Routes

Sequential Nucleophilic Substitution of Cyanuric Chloride

The most widely reported method involves stepwise substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Step 1: Monosubstitution with Benzylamine

Conditions :

- Solvent : 1,4-Dioxane or tetrahydrofuran (THF).

- Base : Sodium bicarbonate (NaHCO₃) or triethylamine (TEA).

- Temperature : 0–5°C.

- Time : 2–4 hours.

Reaction :

Cyanuric chloride reacts with benzylamine (1 eq) to yield 2-benzylamino-4,6-dichloro-1,3,5-triazine. The low temperature ensures selective substitution at one position.

Step 2: Disubstitution with tert-Butylamine

Conditions :

- Solvent : 1,4-Dioxane.

- Base : Sodium carbonate (Na₂CO₃).

- Temperature : 40–50°C.

- Time : 4–6 hours.

Reaction :

The monosubstituted intermediate reacts with tert-butylamine (1 eq) to form 2-benzylamino-4-tert-butylamino-6-chloro-1,3,5-triazine. Elevated temperature facilitates the second substitution.

Isolation and Purification

Reaction Optimization and Challenges

Selectivity Control

Characterization Data

Key analytical data for the compound:

| Property | Value | Source |

|---|---|---|

| Melting Point | 260–280°C (decomposes) | |

| ¹H NMR (DMSO-d₆) | δ 3.91 (s, 2H, CH₂), 7.36–8.24 (m, aromatic) | |

| MS (ESI+) | m/z 292.1 [M+H]⁺ |

Comparative Analysis of Methods

| Method | Yield | Time | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Substitution | 70–85% | 6–8 h | High selectivity, scalable | Long reaction times |

| Microwave | ~80% | 25 min | Rapid, energy-efficient | Specialized equipment required |

| Lewis Acid-Catalyzed | 75–90% | 6 h | Enhanced reactivity | Sensitivity to moisture |

Applications and Derivatives

The chlorine at position 6 allows further functionalization (e.g., Suzuki coupling). Derivatives show potential as kinase inhibitors or UV stabilizers.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydroxylamine and nitrone derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Hydroxylamine and nitrone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of the benzyl and tert-butyl groups enhances its binding affinity and specificity for certain targets. The chlorine atom in the triazine ring also plays a crucial role in its reactivity and mechanism of action .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Triazine diamines are widely studied for their herbicidal activity, with substituents dictating their efficacy and environmental behavior. Key analogs include:

Physicochemical Properties and Structure-Activity Relationships

- Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to terbuthylazine (ethyl) or simazine (diethyl), likely enhancing soil adsorption and reducing groundwater mobility .

- Steric Effects : The tert-butyl group in the target compound and terbuthylazine may slow enzymatic degradation, increasing environmental persistence .

- Electron Effects : Chlorine at the 6-position is critical for herbicidal activity by disrupting photosynthesis in plants. Replacement with hydroxyl or methylthio groups (e.g., MT13, MT14 metabolites) reduces toxicity .

Environmental and Metabolic Behavior

- Degradation Pathways : Dealkylation is a common metabolic route for triazines. For example, terbuthylazine degrades into MT1 (N-tert-butyl-6-chloro-triazine-2,4-diamine), retaining herbicidal activity . Similarly, atrazine forms deethylated (DIA) and deisopropylated (DEA) metabolites .

- The target compound’s aromatic benzyl group could introduce novel toxicity profiles requiring further study.

Biological Activity

N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : C14H18ClN5

- Molecular Weight : 291.78 g/mol

- CAS Number : 177962-28-6

- Chemical Characteristics : The compound features a triazine ring with a benzyl group and a tert-butyl group, which contribute to its unique chemical reactivity and biological interactions.

Synthesis

This compound can be synthesized through a multi-step process involving the condensation of tert-butylamine with benzyl chloride in a solvent like dimethylformamide (DMF). The reaction is typically conducted under reflux conditions to ensure complete reaction. The intermediate product is then reacted with 6-chloro-1,3,5-triazine-2,4-diamine to yield the final compound .

Antimicrobial Properties

Research has indicated that derivatives of triazines, including this compound, exhibit significant antimicrobial activity. A study highlighted that related compounds showed potent activity against Mycobacterium smegmatis, which is closely related to Mycobacterium tuberculosis. Specifically, one compound from the series demonstrated considerable antimycobacterial activity without inhibiting mammalian dihydrofolate reductase (DHFR), suggesting a favorable safety profile .

The mechanism of action for this compound involves its ability to interact with specific enzymes and biological pathways. The compound can bind to target enzymes and inhibit their activity, which subsequently affects various biochemical processes. The presence of the benzyl and tert-butyl groups enhances binding affinity and specificity .

Anticancer Potential

The compound has been explored for potential therapeutic applications in cancer treatment. Its structural characteristics allow it to act as an inhibitor for certain cancer-related enzymes. Research indicates that modifications in the triazine structure can lead to enhanced cytotoxic effects against various cancer cell lines .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key differences:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzyl group, tert-butyl group | Antimicrobial, anticancer |

| N-benzyl-N'-(tert-butyl)-1,3,5-triazine-2,4-diamine | Lacks chlorine atom | Varies in reactivity |

| N-benzyl-N'-(tert-butyl)-6-methyl-1,3,5-triazine-2,4-diamine | Contains methyl instead of chlorine | Different chemical properties |

Case Studies

Several studies have investigated the biological activity of triazine derivatives:

- Antimicrobial Study : A series of N(1)-benzyl derivatives were synthesized and tested against Staphylococcus aureus and Mycobacterium smegmatis. The results indicated that many derivatives exhibited significant antimicrobial properties .

- Cytotoxicity Evaluation : Research assessing the cytotoxic effects of triazine derivatives on cancer cell lines showed that certain modifications led to increased potency against specific targets .

Q & A

Q. What are the most effective analytical methods for characterizing the purity and structural integrity of N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine?

Answer:

- Chromatographic Techniques : Use reversed-phase HPLC with UV detection to separate and quantify impurities. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to optimize resolution .

- Spectroscopic Analysis : Employ H/C NMR to confirm substituent positions (e.g., benzyl vs. tert-butyl groups). IR spectroscopy can validate functional groups (e.g., triazine ring vibrations at ~1500–1600 cm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight and detect halogen isotopes (e.g., Cl vs. Cl) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

- Factorial Design : Apply a 2 factorial design to test variables like reaction temperature, solvent polarity, and catalyst loading. For example, higher temperatures (80–100°C) may accelerate triazine ring closure but risk side reactions .

- Orthogonal Arrays : Use Taguchi methods to identify critical parameters (e.g., molar ratios of benzylamine to tert-butylamine precursors) while minimizing experimental runs .

- Workup Optimization : Liquid-liquid extraction with dichloromethane/water can isolate the product, while recrystallization in ethanol removes unreacted starting materials .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

Answer:

- Polar Aprotic Solvents : DMSO or DMF are ideal for solubility studies due to their high polarity, but ensure stability tests under inert atmospheres to prevent hydrolysis of the chloro-triazine group .

- Environmental Relevance : Test aqueous solubility at varying pH levels (4–9) to simulate soil or aquatic environments, given its structural similarity to terbuthylazine-class herbicides .

Advanced Research Questions

Q. How can conflicting data on the environmental degradation half-life of this compound be resolved?

Answer:

- Controlled Variables : Standardize experimental conditions (e.g., UV light intensity, microbial consortia) across studies. For instance, discrepancies in soil half-life may arise from variations in organic matter content or microbial activity .

- Theoretical Frameworks : Apply kinetic models (e.g., first-order decay) to reconcile differences. Use Arrhenius plots to extrapolate degradation rates across temperatures .

- Cross-Validation : Compare lab results with field data using LC-MS/MS to track metabolite formation (e.g., dechlorinated or hydroxylated derivatives) .

Q. What computational methods are effective in predicting the environmental fate and toxicity of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or lipid bilayers to predict bioaccumulation potential. Software like COMSOL Multiphysics can simulate diffusion coefficients .

- QSAR Models : Use quantitative structure-activity relationships to estimate ecotoxicity (e.g., LC for aquatic organisms) based on substituent electronegativity and log values .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify vulnerable sites (e.g., C-Cl bond cleavage under UV irradiation) .

Q. What experimental strategies can elucidate the reaction mechanism of this compound in catalytic processes?

Answer:

- Isotopic Labeling : Synthesize N-labeled analogs to track amine group participation in nucleophilic substitution reactions .

- In Situ Spectroscopy : Use FTIR or Raman spectroscopy to monitor intermediate species during reactions (e.g., tert-butyl isocyanate formation during thermal decomposition) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of C vs. C isotopes to distinguish between concerted and stepwise mechanisms .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s inhibitory effects on non-target enzymes?

Answer:

- High-Throughput Screening (HTS) : Use microplate assays with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition of acetylcholinesterase or cytochrome P450 enzymes .

- Dose-Response Curves : Fit data to Hill equations to determine IC values and assess cooperative binding effects .

- Negative Controls : Include structurally related triazines (e.g., atrazine) to differentiate target-specific effects from nonspecific interactions .

Q. What statistical approaches are recommended for analyzing multivariate data from toxicity studies?

Answer:

- Principal Component Analysis (PCA) : Reduce dimensionality of datasets (e.g., enzyme activity, oxidative stress markers) to identify dominant toxicity pathways .

- ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., Tukey’s HSD for normally distributed data; Kruskal-Wallis for nonparametric datasets) .

- Machine Learning : Train random forest models on omics data (e.g., transcriptomics) to predict chronic toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.